

Technical Data Sheet & Safety Guide: 2-Chloro-7,8-dimethoxyquinoxaline

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Compound of Interest

Compound Name: 2-Chloro-7,8-dimethoxyquinoxaline

Cat. No.: B8773710

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Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Compound Name: **2-Chloro-7,8-dimethoxyquinoxaline** CAS Number: 1236222-64-2

Molecular Formula:

Molecular Weight: 224.64 g/mol [1][2][3]

Structural Context

This compound is a regioisomer of the more common 2-chloro-6,7-dimethoxyquinoxaline.[1] The 7,8-dimethoxy substitution pattern creates a unique electronic environment around the quinoxaline core, often explored in Structure-Activity Relationship (SAR) studies to modulate binding affinity in ATP-competitive kinase inhibitors (e.g., PDGFR, VEGFR targets).

| Property | Specification / Data | Note |
|---------------|--|--|
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical.[1] |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water; hydrolyzes slowly. |
| Melting Point | 110–130 °C (Predicted range) | Exact experimental MP is vendor-specific; analogs melt >100°C. |
| Reactivity | Electrophilic at C-2 position | Susceptible to nucleophilic attack ().[1] |
| Storage | 2–8 °C, Inert Atmosphere (Argon/N2) | Moisture Sensitive. Hydrolysis releases HCl. |

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word:WARNING

This compound possesses a reactive chloro-substituent, making it an alkylating-like agent and a potent irritant.

Hazard Statements (H-Codes)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Insight: The chlorine atom at position 2 is activated by the electron-deficient pyrazine ring. Upon contact with mucous membranes (lungs, eyes), it can slowly hydrolyze to generate hydrochloric acid (HCl) and the corresponding hydroxy-quinoxaline, causing chemical burns or severe irritation.

Part 3: Advanced Handling & Synthesis Protocols

3.1 Storage & Stability Workflow

The primary degradation pathway is hydrolysis. The C-Cl bond is labile in the presence of atmospheric moisture, leading to the formation of 7,8-dimethoxyquinoxalin-2-ol, which is catalytically dead for

reactions.

- Protocol: Store in a tightly sealed vial under Argon or Nitrogen.
- Desiccant: Keep secondary containment with active desiccant (e.g., Drierite).
- Cold Chain: Maintain at +4°C to inhibit spontaneous decomposition.

3.2 Synthesis Utility: Nucleophilic Aromatic Substitution (

)
Researchers typically use this compound to install the quinoxaline core onto an amine or phenol.

Reaction Logic: The nitrogen atoms in the quinoxaline ring pull electron density, making the Carbon-2 position highly electrophilic.

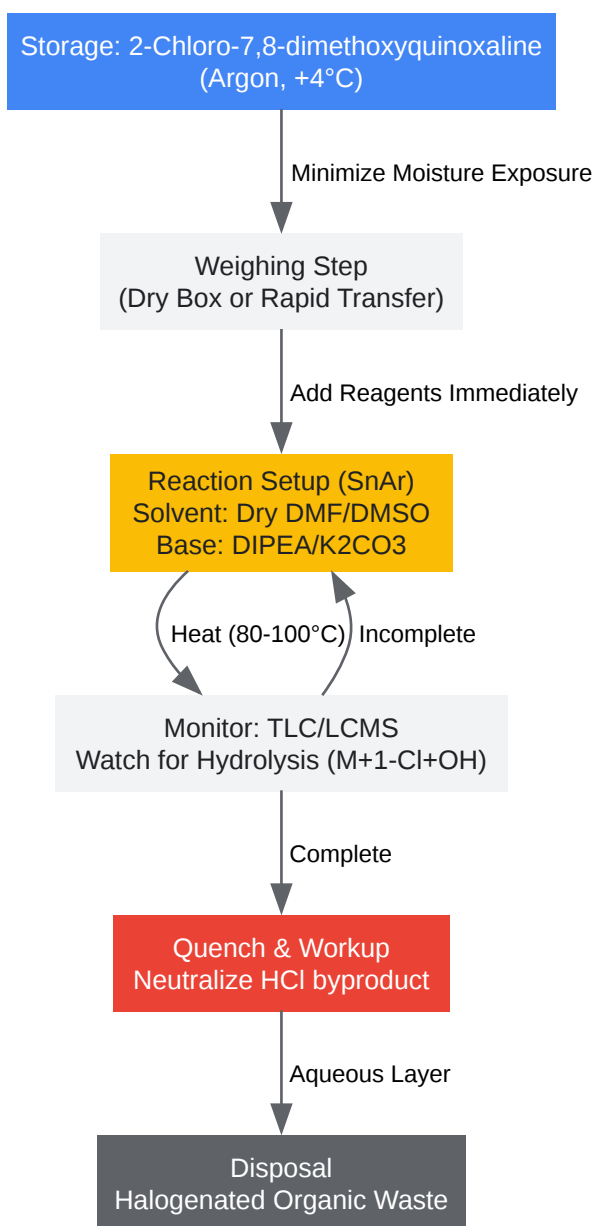
- Preferred Solvents: Anhydrous DMF, DMSO, or 1,4-Dioxane.
- Base Requirement: Non-nucleophilic bases (DIPEA,

, or

) are required to neutralize the HCl byproduct.

- Temperature: Reactions typically proceed at 80–120 °C. Microwave irradiation can accelerate this significantly.

Diagram 1: Synthesis & Safety Workflow This flowchart illustrates the critical decision points for handling and reacting the compound safely.



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Caption: Operational workflow for preventing hydrolysis during the synthesis of quinoxaline derivatives.

Part 4: Emergency Response & First Aid

In the event of exposure, the mechanism of injury is likely acidic irritation combined with organic solvent absorption (if dissolved).

| Scenario | Immediate Action | Scientific Rationale |
|---------------|---|--|
| Eye Contact | Rinse for 15+ mins. Lift eyelids. | Dilution is critical to prevent corneal opacity from HCl formation. |
| Skin Contact | Wash with soap/water. Do not use alcohol. | Alcohol may increase transdermal absorption of the heterocyclic core. |
| Inhalation | Move to fresh air. Support breathing. | Inhaled dust hydrolyzes in lung moisture; monitor for delayed pulmonary edema. |
| Spill Cleanup | Wet sweep or vacuum. Avoid dust. | Use a chemically resistant scoop. Neutralize surface with weak bicarbonate solution. |

Firefighting Measures:

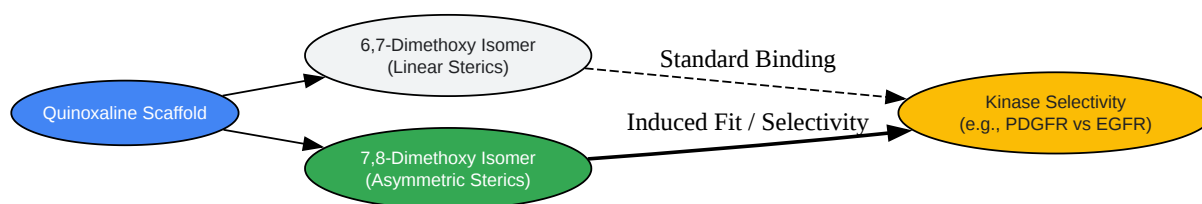
- Hazardous Combustion Products: Carbon oxides (), Nitrogen oxides (), Hydrogen chloride gas ().
- Extinguishing Media: Dry chemical, , or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).

Part 5: Structure-Activity Relationship (SAR) Context

Why use the 7,8-dimethoxy isomer over the common 6,7-isomer? In kinase drug discovery, the position of the methoxy groups dictates the shape of the molecule within the ATP-binding pocket.

- 6,7-dimethoxy: Linear, planar alignment (e.g., similar to the quinazoline in Erlotinib).
- 7,8-dimethoxy: Creates a "kinked" steric bulk on one side. This can induce selectivity for kinases with wider solvent-front regions or specific gatekeeper residues.

Diagram 2: Isomer Comparison & Reactivity Visualizing the steric difference between the common isomer and the 7,8-target.



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Caption: SAR differentiation showing how the 7,8-substitution pattern influences kinase selectivity.

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Sources

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- [3. 39267-04-4|2,3-Dichloro-6-methoxyquinoxaline|BLD Pharm \[bldpharm.com\]](#)
- [4. P000746480|2-Chloroquinoxalin-5-ol|BLDpharm \[bldpharm.com\]](#)
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